molecular formula C4H8ClN3S B7952210 (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride

Cat. No.: B7952210
M. Wt: 165.65 g/mol
InChI Key: JLMFQDADTCRURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H7N3S·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride typically involves the reaction of 4-methyl-1,2,3-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The detailed procedure can be found in various chemical synthesis literature .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Another thiadiazole derivative with similar structural features.

    4-Methyl-1,2,3-thiadiazole-5-thiol: A thiol derivative of thiadiazole with different chemical properties.

Uniqueness

(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is unique due to its specific functional groups and the presence of the methanamine moiety, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives .

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S.ClH/c1-3-4(2-5)8-7-6-3;/h2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMFQDADTCRURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 50 ml of acetonitrile were added 7.0 g (47 mmol) of 5-chloromethyl-4-methyl-1,2,3-thiadiazole and 9.0 g (94 mmol) of sodium formimide. After stirring the resulting mixture for 16 hours with heating under reflux, the reaction mixture was cooled to the room temperature, a saturated aqueous solution of sodium chloride was added, the objective product was extracted with ethyl acetate, the organic layer was washed with water and dried, and the solvent was distilled off under reduced pressure. Then, while stirring the resulting crystalline product together with 40 ml of water, 30 ml of concentrated hydrochloric acid was added. After ten minutes, water and hydrochloric acid were distilled off, and the residue was washed with ethyl acetate. Thus, 6.6 g of the objective compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
77%

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